

An In-Depth Technical Guide on the Toxicological Effects of FBSA Exposure

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Compound of Interest

Compound Name: Fbsaa

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Abstract

Perfluorobutanesulfonamide (FBSA) is a short-chain per- and polyfluoroalkyl substance (PFAS) of emerging concern. While data on its complete toxicological profile are still developing, current evidence indicates a range of adverse health effects, primarily centered around endocrine disruption. This technical guide synthesizes the available scientific literature on the toxicological effects of FBSA exposure, providing quantitative data where available, detailing relevant experimental protocols, and visualizing implicated signaling pathways. A significant data gap exists for classical toxicological endpoints such as LD50, NOAEL, and LOAEL values from standardized mammalian studies. Consequently, this guide incorporates data from analogous short-chain PFAS and in vitro/in vivo studies to provide a comprehensive overview for the research and drug development communities.

Introduction

Perfluorobutanesulfonamide (FBSA) is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS). Due to the phase-out of long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), shorter-chain alternatives like FBSA have seen increased use. However, the assumption of their reduced toxicity is being challenged by emerging scientific evidence. FBSA has been detected in various environmental matrices and biota, raising concerns about its potential impact on human

health. This guide provides a detailed examination of the current understanding of FBSA's toxicological effects to inform future research and risk assessment.

Toxicological Profile of FBSA

FBSA has been associated with a range of adverse health outcomes, including endocrine disruption, developmental toxicity, and potential impacts on the liver and immune system.^[1] Its bioaccumulative potential has been noted, and studies suggest it may be more toxic than other short-chain PFAS.^[1]

Endocrine Disruption

The most well-documented toxicological effect of FBSA is its role as an endocrine-disrupting chemical (EDC). EDCs interfere with the body's hormonal systems, potentially leading to developmental, reproductive, neurological, and immune system problems.

In vivo studies using zebrafish embryos have demonstrated that FBSA exposure significantly alters the expression of genes involved in steroid biosynthesis.^[1] This suggests that FBSA can interfere with the production of crucial steroid hormones such as androgens and estrogens. The primary mechanism appears to be the disruption of the steroidogenic pathway, which is a complex series of enzymatic reactions responsible for converting cholesterol into various steroid hormones.

Developmental Toxicity

Developmental toxicity is a key concern for FBSA exposure. Studies in zebrafish have shown that FBSA can induce significant transcriptomic changes during early development, preceding the manifestation of morphological abnormalities.^[1] These changes are particularly pronounced in pathways related to lipid metabolism.^[1]

Hepatotoxicity and Immunotoxicity

While specific studies on FBSA-induced hepatotoxicity and immunotoxicity are limited, the broader class of PFAS is known to impact these systems. Given FBSA's structural similarities to other PFAS and its observed effects on lipid metabolism, a potential for liver-related effects is a valid area for further investigation.

Quantitative Toxicological Data

A significant challenge in assessing the risk of FBSA is the scarcity of publicly available, standardized quantitative toxicological data. LD50, NOAEL, and LOAEL values from rodent studies are not readily found in the literature. The following tables summarize the available quantitative data and, where necessary, provide data from a structurally similar short-chain PFAS, perfluorobutane sulfonic acid (PFBS), for context. It is crucial to note that read-across from PFBS to FBSA has limitations due to differences in their functional groups, which can influence their toxicological profiles.

Table 1: Acute Toxicity Data

Chemical	Species	Route	Endpoint	Value	Reference
FBSA	Eisenia fetida (earthworm)	Soil	28-day LC50	10.0-10.4 mg/kg dry soil	[1]
PFBS	Rat (Sprague Dawley)	Gavage	-	Doses up to 1,000 mg/kg/day in a 28-day study did not cause mortality	NTP (2022) [2] [3]

Table 2: Repeated Dose and Developmental Toxicity Data

Chemical	Species	Study Duration	Endpoint	NOAEL	LOAEL	Reference
FBSA	Zebrafish (Danio rerio)	120 hours post-fertilization	Phenotypic abnormalities	-	11 mg/L (37 µM)	Mahoney et al. (2024)
PFBS	Rat (Sprague Dawley)	28 days	Various toxicological endpoints	Not established in the study	-	NTP (2022) [2]

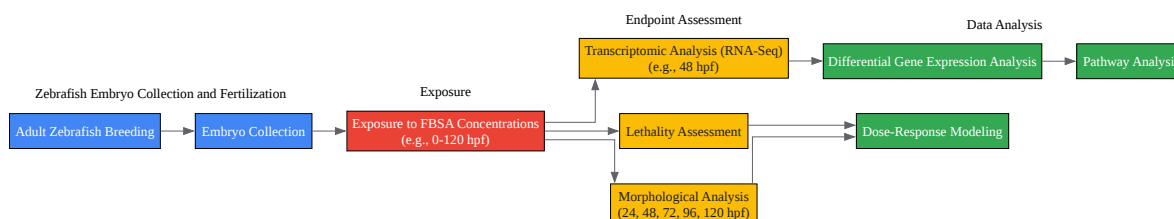
Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections outline the key experimental protocols used in studies investigating the effects of FBSA.

Zebrafish Developmental Toxicity Assay (ZEDTA)

The ZEDTA is a widely used in vivo model for assessing developmental toxicity.

- Test Organism: Zebrafish (*Danio rerio*) embryos.
- Exposure: Embryos are exposed to a range of FBSA concentrations, typically from fertilization to 120 hours post-fertilization (hpf).
- Endpoints:
 - Morphological: Evaluation for developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects at various time points (e.g., 24, 48, 72, 96, and 120 hpf).
 - Lethality: Recording of mortality at each time point.
 - Transcriptomics (RNA-Seq): At specific time points (e.g., 48 hpf), RNA is extracted from whole embryos for high-throughput sequencing to analyze changes in gene expression.
- Data Analysis: Dose-response curves are generated for morphological endpoints and lethality. For transcriptomic data, differential gene expression analysis is performed to identify up- and down-regulated genes and affected biological pathways.



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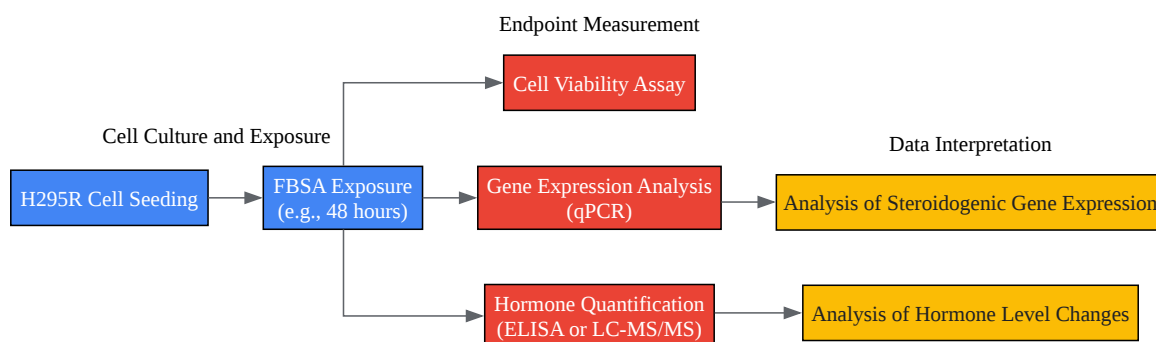
Zebrafish Developmental Toxicity Assay (ZEDTA) Workflow.

H295R Steroidogenesis Assay

The H295R cell line is an in vitro model derived from a human adrenocortical carcinoma that expresses all the key enzymes necessary for steroidogenesis. This makes it a valuable tool for screening chemicals for their potential to disrupt hormone production.

- Cell Line: Human H295R adrenocortical carcinoma cells.
- Exposure: Cells are cultured and exposed to various concentrations of FBSA for a defined period (e.g., 48 hours).
- Endpoints:
 - Hormone Quantification: The concentrations of key steroid hormones (e.g., estradiol, testosterone, progesterone, cortisol) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS.

- Gene Expression Analysis (qPCR): The expression levels of genes encoding key steroidogenic enzymes (e.g., STAR, CYP11A1, CYP17A1, CYP19A1) are quantified to identify specific points of disruption in the pathway.
- Cell Viability: A cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that observed effects on hormone production are not due to cell death.
- Data Analysis: Changes in hormone levels and gene expression are analyzed relative to control cultures to determine the inhibitory or stimulatory effects of FBSA on steroidogenesis.



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H295R Steroidogenesis Assay Workflow.

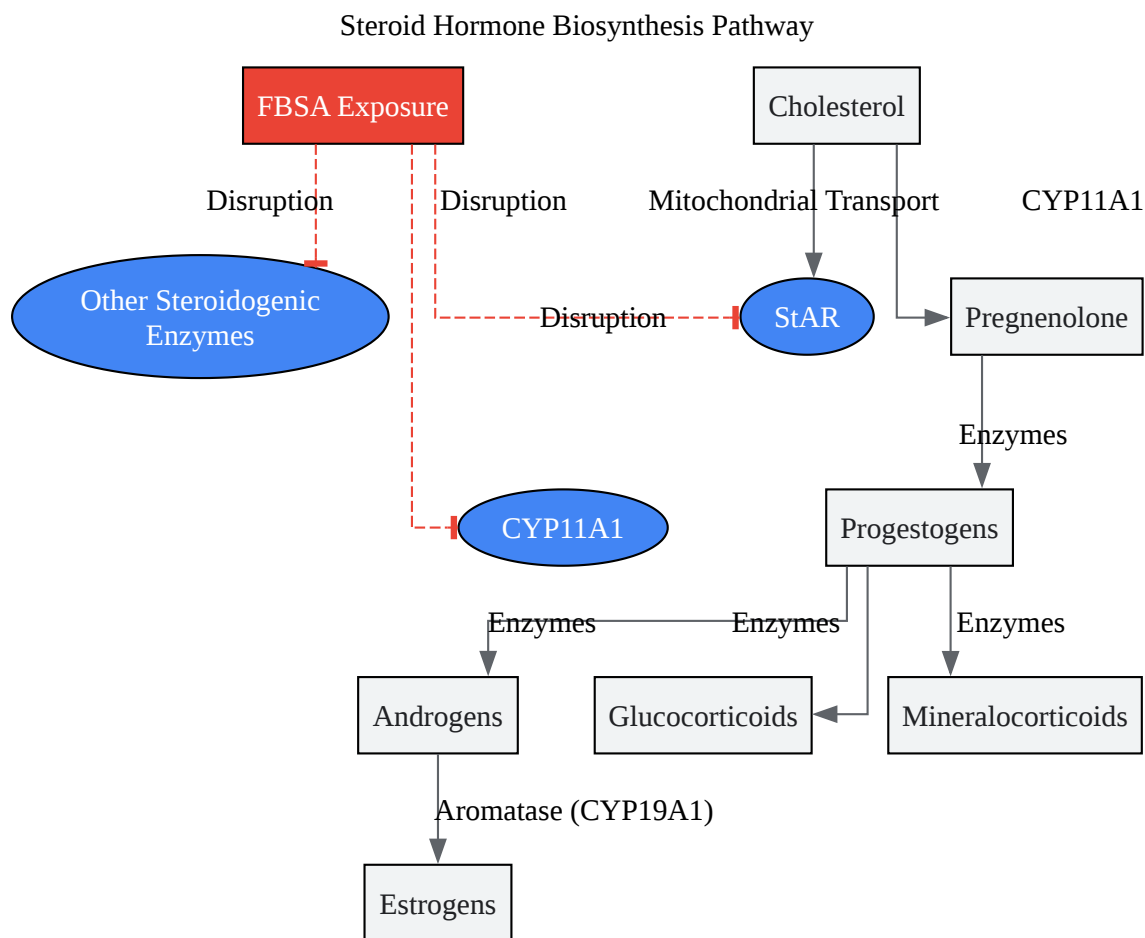
Signaling Pathways Affected by FBSA Exposure

The endocrine-disrupting effects of FBSA are mediated through its interaction with specific cellular signaling pathways. The primary pathway implicated is the steroid hormone biosynthesis pathway.

Steroid Hormone Biosynthesis Pathway

This pathway is a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. FBSA appears to disrupt this pathway by altering the expression of genes encoding key steroidogenic enzymes.

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein. Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (CYP11A1). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones through a series of reactions catalyzed by other cytochrome P450 enzymes and hydroxysteroid dehydrogenases. FBSA exposure has been shown to alter the expression of genes involved in this pathway, leading to dysregulated hormone production.



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